
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-122,288, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor and has been studied extensively for its potential use in treating drug addiction and other psychiatric disorders.
Mécanisme D'action
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the D3 receptor, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine reduces the rewarding effects of drugs of abuse and decreases the motivation to seek them out. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and relapse, decrease locomotor activity, and reduce the rewarding effects of drugs of abuse. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. These effects are thought to be responsible for its potential therapeutic benefits in treating drug addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in drug addiction and other psychiatric disorders. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in animal models and has demonstrated efficacy in reducing drug-seeking behavior and relapse. However, there are also limitations to using 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its selectivity for the D3 receptor may limit its usefulness in studying other neurotransmitter systems.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine for treating drug addiction and other psychiatric disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in humans. These studies will be critical in determining whether 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has the potential to become a valuable treatment option for drug addiction and other psychiatric disorders.
Conclusion
In conclusion, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a potent and selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential use in treating drug addiction and other psychiatric disorders. Its synthesis method is reliable and efficient, and it has several advantages for lab experiments. 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has several biochemical and physiological effects that are thought to be responsible for its potential therapeutic benefits. Future research on 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine will be critical in determining its potential as a treatment option for drug addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(4-chlorobenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been described in several research papers and is considered a reliable and efficient approach for producing 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential use in treating drug addiction, particularly cocaine addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, 1-(4-chlorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been investigated for its potential use in treating other psychiatric disorders such as schizophrenia and depression. Several preclinical studies have demonstrated its efficacy in reducing symptoms of these disorders.
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSYTKIDBKNMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
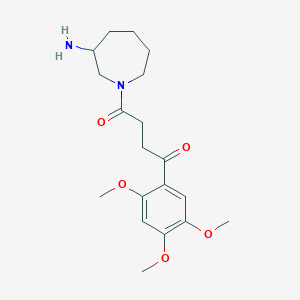
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
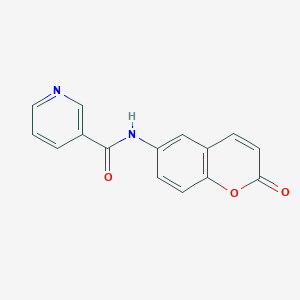

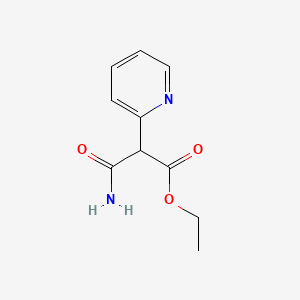
![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)
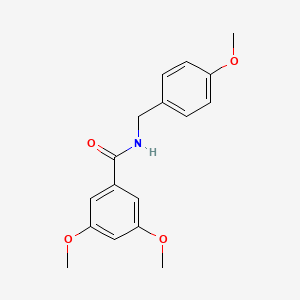
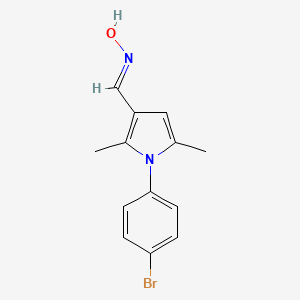
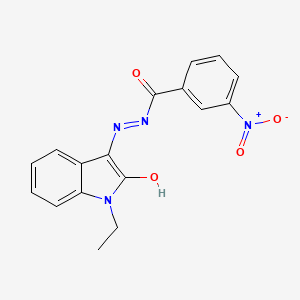
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)